Sardomozide dihydrochloride is typically synthesized through the reaction of 4-amidino-1-indanone with hydrazine derivatives. This reaction promotes the formation of a hydrazone structure, which is integral to the compound's biological activity. The synthesis process involves several steps to ensure high purity and yield, often employing techniques such as recrystallization and chromatography for purification .
The synthesis can be summarized as follows:
Sardomozide features a distinctive hydrazone moiety, which contributes to its mechanism of action as a SAMDC inhibitor. The molecular formula of sardomozide dihydrochloride is CHClNO, with a molecular weight of approximately 267.14 g/mol. The compound's structure allows it to effectively bind to the active site of SAMDC, thereby inhibiting its enzymatic function .
Sardomozide primarily acts by inhibiting the decarboxylation of S-adenosylmethionine (SAM) catalyzed by SAMDC. This inhibition leads to decreased levels of polyamines such as spermidine and spermine, which are crucial for cellular growth and proliferation . The reaction can be summarized as follows:
This process ultimately disrupts polyamine synthesis, leading to alterations in cell cycle progression and apoptosis in cancer cells .
The mechanism of action of sardomozide involves specific inhibition of SAMDC, resulting in reduced polyamine levels within cells. Polyamines play critical roles in various cellular functions including DNA stabilization and cell proliferation. By inhibiting SAMDC, sardomozide effectively alters these processes:
The potency of sardomozide is indicated by its low IC50 value (~0.005 µM), showcasing its effectiveness in laboratory settings .
Sardomozide has several applications in scientific research, particularly in the field of cancer biology:
Sardomozide (developmental codes: SAM486A, CGP-48664) represents a second-generation inhibitor of polyamine biosynthesis, specifically targeting S-adenosylmethionine decarboxylase (SAMDC), a rate-limiting enzyme in spermidine and spermine synthesis. Polyamines (putrescine, spermidine, spermine) are essential cationic metabolites required for cellular proliferation, nucleic acid stabilization, and protein synthesis. Cancer cells exhibit dysregulated polyamine metabolism, with elevated SAMDC expression correlating with tumor aggressiveness and poor prognosis [2] [10]. Sardomozide emerged from rational drug design efforts to overcome limitations of first-generation SAMDC inhibitors like methylglyoxal bis(guanylhydrazone) (MGBG), which suffered from non-specific toxicity and off-target effects [3] [6].
The compound exhibits exceptional enzymatic inhibition, with a half-maximal inhibitory concentration (IC50) of 5 nM against human SAMDC in cell-based assays. This potency is approximately 100-fold greater than earlier inhibitors. Mechanistically, Sardomozide competitively binds the putrescine activation site of SAMDC, preventing the conversion of S-adenosylmethionine (AdoMet) to decarboxylated AdoMet (dcAdoMet), which serves as an aminopropyl donor for spermidine and spermine synthesis. Following 48-hour treatment with 3 µM Sardomozide, intracellular SAMDC activity plummets to 10% of baseline levels, inducing profound polyamine depletion and subsequent cytostasis [1] [5] [7]. Preclinical studies demonstrated broad-spectrum antiproliferative activity across diverse cancer cell lines, including hormone-independent breast cancer (MDA-MB-435) and neuroblastoma models, where it triggered p53 accumulation and apoptosis [6] [10].
Property | Value | Biological Significance |
---|---|---|
Primary Target | SAMDC | Rate-limiting enzyme in spermidine/spermine synthesis |
IC50 | 5 nM | High potency against target enzyme |
Mechanism | Competitive inhibition | Binds putrescine activation site |
Cellular Effect (48h) | 90% SAMDC activity reduction | Profound polyamine depletion |
Antiproliferative Action | Broad-spectrum | Effective in breast cancer, neuroblastoma, lymphoma |
Sardomozide possesses the molecular formula C11H14N6 and a molecular weight of 230.27 g/mol. Its IUPAC name is (E)-2-(4-carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide, reflecting its diaminoguanidine-based structure centered on a modified indene scaffold. The molecule features an E-configuration (trans) around the critical hydrazone double bond (N=N), a stereochemical element essential for optimal target engagement. This configuration is denoted in its SMILES notation: N=C(C1=CC=CC2=C1CC/C2=N\NC(N)=N)N
[6].
The free base form (CAS 149400-88-4) exhibits limited aqueous solubility, prompting development of the dihydrochloride salt (Sardomozide dihydrochloride; CAS 138794-73-7) for clinical use. This salt form maintains equivalent biological activity at molar concentrations but offers significantly enhanced water solubility and stability, facilitating intravenous administration in clinical trials. Structural analyses confirm the absence of chiral centers, classifying Sardomozide as an achiral molecule with zero defined stereocenters. However, it possesses one E/Z isomerization center (the hydrazone bond), existing predominantly in the pharmacologically active E-form [1] [6]. The planar guanidine groups confer zwitterionic potential, enabling ionic interactions with acidic residues within the SAMDC active site. This interaction network underpins its high-affinity binding and specificity.
Property | Free Base | Dihydrochloride Salt |
---|---|---|
CAS Number | 149400-88-4 | 138794-73-7 |
Molecular Formula | C11H14N6 | C11H14N6·2HCl |
Molecular Weight | 230.27 g/mol | 303.19 g/mol |
Isomerism | E-configuration at hydrazone | Same as free base |
Chirality | Achiral | Achiral |
Water Solubility | Low | Significantly enhanced |
Key Functional Groups | Diaminoguanidine, Indene | Identical plus HCl counterions |
Discovered and developed by Novartis (initially Ciba-Geigy) under the designations CGP-48664 and SAM486A, Sardomozide entered clinical evaluation in the late 1990s based on compelling preclinical antitumor efficacy. Phase I trials established its safety profile and pharmacokinetics in patients with refractory solid tumors. Dosing employed a 120-hour continuous intravenous infusion every 4 weeks. Dose escalation progressed from 3 mg/m²/cycle to 700 mg/m²/cycle. Reversible neutropenia emerged as the dose-limiting toxicity at 550 and 700 mg/m²/cycle, leading to the identification of 400 mg/m²/cycle as the recommended Phase II dose. Pharmacokinetic analysis revealed a prolonged terminal half-life (~2 days) and demonstrated that drug exposure (AUC) and maximum concentration (Cmax) correlated linearly with dose and with the incidence of neutropenia [3] .
Despite these efforts, clinical development of Sardomozide was ultimately discontinued across all indications. The primary factors contributing to this decision included modest efficacy signals in the targeted cancer populations (insufficient to warrant Phase III trials), the emergence of alternative targeted therapies, and the challenges associated with its intravenous administration schedule. Nevertheless, Sardomozide remains a valuable pharmacological tool in polyamine research. Its high potency and specificity for SAMDC continue to facilitate mechanistic studies exploring polyamine dependence in cancer cell survival, apoptosis pathways (particularly p53-mediated responses), and potential roles in other polyamine-associated diseases [3] [6].
Table 3: Key Clinical Trials of Sardomozide in Oncology
Trial Phase | Population | Dosing Schedule | Key Findings | Outcome |
---|---|---|---|---|
Phase I | Advanced Solid Tumors | 120-hr CIV Q4W (3-700 mg/m²/cycle) | DLT: Neutropenia (550/700 mg/m²); RD: 400 mg/m²; t1/2 ~2d; AUC correlates with neutropenia | Established MTD/RP2D |
Phase II | Metastatic Melanoma | 100 mg/m²/day x 5d, Q3W | No objective responses observed | Lack of efficacy; Discontinued |
Phase II | Relapsed/Refractory NHL | 100 mg/m²/day x 5d, Q3W (up to 8 cycles) | Patients treated until progression; detailed ORR not available | Limited activity; Discontinued |
Table 4: Synonyms and Identifiers for Sardomozide
Name | Type | Identifier |
---|---|---|
Sardomozide | INN | 7678 |
SAM486A | Developmental | - |
CGP 48664 | Developmental | - |
CGP-48664 | Developmental | - |
CGP48664 | Developmental | - |
Chemical Name (IUPAC) | Systematic | (E)-2-(4-carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide |
CAS Registry (Free base) | CAS Number | 149400-88-4 |
CAS Registry (2HCl salt) | CAS Number | 138794-73-7 |
UNII | FDA Identifier | CEB05S0B9I |
PubChem CID | Compound ID | 9576789 |
ChEMBL ID | Compound ID | CHEMBL65789 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: